1,3-Dioxoisoindolin-2-yl 2-methylhexanoate
Description
Significance of Phthalimide (B116566) Derivatives as Pharmacophores in Chemical Biology Research
The phthalimide structure is recognized as a privileged pharmacophore in drug discovery. ucl.ac.ukresearchgate.net A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity. The significance of phthalimide derivatives stems from their wide range of demonstrated biological activities, which include anti-inflammatory, anticonvulsant, anticancer, antimicrobial, and analgesic properties. nih.govbiomedgrid.com
The versatility of the phthalimide scaffold allows for straightforward structural modifications, enabling researchers to synthesize a vast library of derivatives and study their structure-activity relationships. researchgate.netresearchgate.net For decades, scientists have explored these compounds for their therapeutic potential in a variety of health conditions. ucl.ac.uknih.gov The most famous, and infamous, example is thalidomide (B1683933), an immunomodulatory drug whose history spurred significant developments in drug safety and regulation. ucl.ac.uk Modern research continues to unlock the potential of this scaffold, with studies on derivatives showing promise as anti-Alzheimer, antiviral, and antidiabetic agents. nih.govresearchgate.net The ability of the phthalimide core's hydrophobicity to facilitate passage across biological membranes is a key chemical characteristic contributing to its biological properties. ucl.ac.uk
Classification of 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate within the Ester Derivative Landscape
This compound belongs to the family of N-acylphthalimide esters, which are more specifically classified as N-(acyloxy)phthalimide esters or NHPI esters. researchgate.net These are considered redox-active esters, a class of molecules that can participate in single-electron transfer (SET) processes, making them valuable reagents in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net
This specific compound is the ester formed from N-hydroxyphthalimide and 2-methylhexanoic acid. chemicalbook.com The ester linkage is to the hydroxylamine (B1172632) nitrogen of the phthalimide core, which distinguishes it from esters where the acyl group is attached elsewhere. This unique structure influences its chemical reactivity and potential biological interactions. researchgate.netrsc.org
Below are the key physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 1967011-58-0 | chemicalbook.combldpharm.commyskinrecipes.com |
| Molecular Formula | C₁₅H₁₇NO₄ | chemicalbook.com |
| Molecular Weight | 275.3 g/mol | chemicalbook.commyskinrecipes.com |
| Predicted Boiling Point | 396.0 ± 25.0 °C | myskinrecipes.com |
| Predicted Density | 1.23 ± 0.1 g/cm³ | myskinrecipes.com |
| Synonyms | Hexanoic acid, 2-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester | chemicalbook.com |
Theoretical Considerations for the Biological Relevance of Hexanoate (B1226103) Chains in N-Acylphthalimide Esters
The attachment of a 2-methylhexanoate chain to the phthalimide scaffold is a critical structural feature that is expected to significantly influence its biological profile. The role of alkyl chains, particularly those of medium length like hexanoate, is a well-considered element in drug design. mdpi.com
The primary theoretical contributions of the hexanoate chain are:
Modulation of Lipophilicity : The six-carbon chain substantially increases the hydrophobicity (lipophilicity) of the molecule compared to simpler acyl derivatives. mdpi.com This property is crucial for a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors. ucl.ac.ukmdpi.com
Hydrophobic Interactions : Increased hydrophobicity can lead to stronger binding affinity with a biological target through hydrophobic interactions, which are fundamental to molecular recognition and the efficacy of many drugs. mdpi.com
Flexibility and Conformation : The flexible nature of the alkyl chain allows the molecule to adopt various conformations. mdpi.com This structural adaptability can be advantageous for fitting into a specific binding site on a protein, potentially enhancing selectivity and potency. 6-Aminohexanoic acid, a related structure, is often used as a flexible linker in biologically active molecules for this reason. mdpi.com
The methyl group at the second position of the hexanoate chain introduces a chiral center and steric bulk, which can further refine the molecule's interaction with specific targets and influence its metabolic stability.
Rationale for In-Depth Academic Investigation of this compound
The rationale for a detailed academic investigation of this compound is built upon a convergent set of principles in medicinal chemistry and organic synthesis. The compound represents a logical fusion of a privileged pharmacophore with a property-modulating side chain.
The primary motivations for its study are:
Exploration of a Privileged Scaffold : Given the broad and potent biological activities of the phthalimide core, the synthesis of novel derivatives remains a promising avenue for drug discovery. ucl.ac.uknih.gov
Fine-Tuning Physicochemical Properties : The 2-methylhexanoate side chain is not arbitrary; it is a deliberate choice to impart specific properties, namely increased lipophilicity and conformational flexibility, which are known to be key determinants of a drug's pharmacokinetic and pharmacodynamic behavior. mdpi.commdpi.com
Chemical Reactivity : As an N-(acyloxy)phthalimide ester, the compound is a redox-active molecule. researchgate.net This characteristic makes it not only a target for biological evaluation but also a potentially valuable intermediate in radical-based organic synthesis, allowing for the creation of more complex molecules. researchgate.netrsc.org
Novelty and Patentability : The specific combination of the phthalimide scaffold and the 2-methylhexanoate chain creates a unique chemical entity. Investigating such novel compounds is essential for expanding the toolkit of therapeutic agents and discovering molecules with new or improved activity profiles. nih.gov For instance, a related compound, methyl 1-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-(4-methylphenyl)methyl]cyclohexane carboxylate, has been investigated for analgesic activity, providing a precedent for exploring similar structures. google.com
Structure
3D Structure
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-10(2)15(19)20-16-13(17)11-8-5-6-9-12(11)14(16)18/h5-6,8-10H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKMUHDNEYVXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis in 1,3 Dioxoisoindolin 2 Yl 2 Methylhexanoate Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom within the molecule.
For N-acyloxyphthalimides, the class of compounds to which 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate belongs, characteristic chemical shifts are observed. In ¹H NMR spectra, the protons on the phthalimide (B116566) ring typically appear as a multiplet in the aromatic region, around 7.85 ppm. chemicalbook.com The chemical shifts of the protons in the 2-methylhexanoyl group would be expected in the aliphatic region.
The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For the phthalimide moiety, characteristic peaks for the carbonyl carbons are observed downfield, typically around 167-168 ppm, while the aromatic carbons of the benzene (B151609) ring appear between 123 ppm and 135 ppm. researchgate.netspectrabase.com The carbons of the 2-methylhexanoate chain would have distinct signals in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar N-Acyloxyphthalimides
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Phthalimide Moiety | ||
| Aromatic Protons | ~7.8 (multiplet) chemicalbook.com | ~123-135 (aromatic C), ~167 (C=O) researchgate.netspectrabase.com |
| Alkyl Acyl Chain (Illustrative) | ||
| Protons alpha to C=O | ~2.2-2.6 | ~30-40 |
| Methyl Protons | ~0.9-1.2 | ~14-25 |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific structure of the acyl chain.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₅H₁₇NO₄), the expected exact mass can be calculated. In HRMS analysis, this value would be compared to the experimentally measured mass. The ESI (Electrospray Ionization) technique is commonly employed for such compounds. rsc.org
Fragmentation analysis within the mass spectrometer provides further structural information. For N-acyloxyphthalimides, common fragmentation patterns include the cleavage of the N-O bond and the loss of the acyloxy group. The phthalimide cation is a common fragment observed in the mass spectra of these compounds. nist.gov
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₈NO₄⁺ | 276.1230 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the imide and ester functional groups. The symmetric and asymmetric stretching vibrations of the phthalimide carbonyl groups typically appear as two distinct bands in the region of 1730-1800 cm⁻¹. The C=O stretching vibration of the hexanoate (B1226103) ester group would also be expected in this region, potentially overlapping with the imide bands. The C-N stretching vibration of the imide and the C-O stretching of the ester would also be present at lower wavenumbers.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Asymmetric stretch | ~1780 |
| Imide C=O | Symmetric stretch | ~1750 |
| Ester C=O | Stretch | ~1740 |
| Aromatic C-H | Stretch | ~3050-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| C-N | Stretch | ~1300-1350 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. rsc.orgamazonaws.com
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively assess purity and to determine the appropriate solvent system for column chromatography purification. The compound is spotted on a silica (B1680970) gel plate and developed in a suitable solvent mixture. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique that provides quantitative information about the purity of a sample. The compound is passed through a column packed with a stationary phase, and its retention time is measured. For N-acyloxyphthalimides, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used. A UV detector is typically employed for detection, as the phthalimide moiety has a strong UV absorbance. rsc.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phthalimide group in this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum of N-substituted phthalimides typically shows strong absorption bands in the range of 200-300 nm, corresponding to π → π* transitions of the aromatic system and the carbonyl groups. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
|---|
Note: The exact λ_max values and molar absorptivity can vary depending on the solvent.
X-ray Crystallography for Solid-State Structural Determination and Conformation Elucidation
While no specific crystallographic data for this compound was found, studies on similar N-substituted phthalimide derivatives reveal important structural features. For instance, the phthalimide ring system is generally found to be essentially planar. The orientation of the substituent at the nitrogen atom relative to the phthalimide ring is a key conformational feature.
Computational and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl 2 Methylhexanoate and Its Derivatives
Quantum Chemical Studies: Electronic Structure, Reactivity Profiling, and Spectroscopic Property Prediction
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate. These methods allow for a detailed understanding of its electronic structure, which is crucial for predicting its reactivity and spectroscopic characteristics.
DFT calculations are performed using various functionals, such as B3LYP, and basis sets, like 6-311++G(d,p), to accurately model the molecule's geometry and electronic distribution. Such studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. This information is vital for understanding the molecule's kinetic stability and its potential to engage in chemical reactions.
Furthermore, these computational techniques can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov For instance, calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. Similarly, predicted NMR chemical shifts provide valuable data for structural elucidation. nih.gov
Table 1: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Property | Predicted Value |
| Key IR Stretching Frequencies (cm⁻¹) | C=O (imide): ~1770, ~1710; C=O (ester): ~1740; C-N: ~1380 |
| ¹H-NMR Chemical Shifts (ppm) | Aromatic protons: 7.8-8.0; CH (methine): ~2.6; CH₂: 1.2-1.7; CH₃: 0.9-1.1 |
| ¹³C-NMR Chemical Shifts (ppm) | C=O (imide): ~167; C=O (ester): ~175; Aromatic carbons: 124-135 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for this molecule.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking simulations are employed to investigate their potential interactions with various biological targets, such as enzymes and receptors. researchgate.net
These simulations provide insights into the binding affinity, interaction energies, and the specific molecular interactions that stabilize the ligand-protein complex. Key targets that have been investigated for related isoindoline (B1297411) derivatives include ALK5 protein, Monoamine Oxidases (MAO), Cholinesterases (ChE), Protein Tyrosine Phosphatases (PTPs), and Pig Liver Esterase (PLE). researchgate.netfigshare.com
Active Site Binding Affinity and Interaction Energy Prediction
Docking algorithms calculate a scoring function to estimate the binding affinity of the ligand to the protein's active site. This score, typically expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more favorable binding. These predictions are instrumental in identifying potential biological activities and for prioritizing compounds for further experimental testing.
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor the ligand within the protein's binding pocket. For derivatives of 1,3-dioxoisoindoline, key interactions often include hydrogen bonds between the carbonyl groups of the isoindoline ring and amino acid residues in the active site. figshare.com Additionally, the hydrophobic parts of the molecule, such as the aromatic ring and the alkyl chain of the hexanoate (B1226103) group, can form favorable hydrophobic interactions with nonpolar residues of the protein. figshare.com
Table 2: Illustrative Molecular Docking Results for this compound against Various Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| ALK5 Protein | -8.5 | SER280, HIS283 |
| Monoamine Oxidase A | -7.9 | TYR407, PHE208 |
| Acetylcholinesterase | -9.2 | TRP84, SER200 |
| Pig Liver Esterase | -6.8 | SER145, HIS234 |
Note: The data in this table is for illustrative purposes and represents hypothetical results from molecular docking simulations.
Molecular Dynamics Simulations for Conformational Sampling, Stability, and Ligand-Protein Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its complexes with proteins over time. researcher.life These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's flexibility and the stability of its interactions with biological targets. MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding dynamics.
In Silico Design and Virtual Screening of Analogs for Targeted Biological Activities
The insights gained from quantum chemical studies and molecular docking are leveraged in the in silico design and virtual screening of novel analogs of this compound. researchgate.netbldpharm.com By modifying the chemical structure of the parent molecule, for example, by introducing different substituents on the aromatic ring or altering the ester chain, new compounds with potentially improved biological activities can be designed. Virtual screening of large compound libraries against specific protein targets allows for the rapid identification of promising new drug candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models are invaluable for predictive research and for optimizing the structure of lead compounds to enhance their desired biological effects. ugr.es
Structure Activity Relationship Sar Studies of the 1,3 Dioxoisoindolin 2 Yl 2 Methylhexanoate Scaffold
Impact of Substitutions on the Isoindoline-1,3-dione Moiety on Biological Activity Profiles
The isoindoline-1,3-dione (phthalimide) ring is a common pharmacophore, and its biological activity can be significantly modulated by substitutions on its aromatic portion. The electronic properties and position of these substituents dictate the molecule's interaction with biological targets.
Research into various phthalimide (B116566) derivatives has shown that introducing electron-donating or electron-withdrawing groups can alter activities such as anti-inflammatory, antimicrobial, and anticancer effects. For instance, studies on N-phenyl phthalimide derivatives have demonstrated that a para-methoxy group on the N-phenyl ring enhances antimalarial activity against Plasmodium falciparum. acs.org This suggests that electron-donating groups can positively influence binding to specific biological targets. Similarly, the antifungal activity of certain phthalimide derivatives has been linked to the number of methoxy (B1213986) groups on the aromatic structure, indicating their importance in target interaction. nih.gov
In the context of anti-inflammatory action, the presence of free hydroxyl groups at positions C-4 and C-6 of the phthalimide ring has been associated with increased activity. nih.govelsevierpure.com This highlights the potential for hydrogen bonding interactions within the active site of target enzymes. The nature of substituents, whether they are small and electronegative like fluorine or bulky and electron-donating, can also influence the regioselectivity of further reactions, which has implications for creating derivatives with specific activity profiles. nih.gov
The following table summarizes research findings on how different substituents on the phthalimide ring of various analogs affect their biological activity.
Table 1: Effect of Isoindoline-1,3-dione Ring Substitution on Biological Activity
| Base Scaffold | Ring Substituent | Position | Observed Biological Activity | Reference |
|---|---|---|---|---|
| N-phenyl-isoindoline-1,3-dione | Methoxy (-OCH₃) | para (on N-phenyl) | Enhanced antimalarial activity | acs.org |
| 4,5-dihydroxy-N-alkyl-isoindoline-1,3-dione | Hydroxyl (-OH) | C-4, C-5 | Potent anti-inflammatory activity | nih.govelsevierpure.com |
| N-cinnamoyl-isoindoline-1,3-dione | Methoxy (-OCH₃) | Multiple (on cinnamoyl) | Increased antifungal activity | nih.gov |
| N-aryl-isoindoline-1,3-dione | Various | --- | Modulated hypolipidemic activity | researchgate.net |
Role of the 2-Methylhexanoate Side Chain in Biological Recognition and Activity Specificity
Studies have indicated that the "bulkiness" of the N-substituted alkyl chain is a significant factor for biological activity in certain phthalimide analogs. nih.govelsevierpure.com The 2-methylhexanoate chain, with its six-carbon length and a methyl group at the C-2 position, provides considerable bulk. This steric hindrance can either enhance binding by promoting a better fit in a large hydrophobic pocket or decrease activity if the pocket is too small. For example, in a series of hypolipidemic agents, N-substituted phthalimides with chain lengths of four carbon atoms demonstrated potent activity, suggesting an optimal chain length for that specific target. nih.gov
The branching of the alkyl chain is also a critical factor. In some cases, branching can lead to more compact structures that bind more effectively. nih.gov However, for other targets, such as HIV-1 integrase, an increase in molecular branching has been found to be detrimental to the inhibitory activity of phthalimide derivatives. arkat-usa.org The synthesis of N-phthaloyl amino acids derived from L-leucine, which features a branched alkyl side chain, has yielded compounds with notable antimicrobial activity, supporting the idea that branched structures can be beneficial for certain biological actions. researchgate.nettpcj.org The 2-methylhexanoate side chain's specific branching pattern would therefore be expected to confer selectivity for certain biological targets over others.
The table below illustrates how variations in the N-alkyl side chain can influence the biological activity of the phthalimide scaffold, based on findings from related compounds.
Table 2: Influence of N-Alkyl Side Chain Characteristics on Phthalimide Activity
| Side Chain | Key Feature | Observed Effect on Activity | Target/Activity Class | Reference |
|---|---|---|---|---|
| Varied Alkyl Chains | Bulkiness | Associated with biological activity | Anti-inflammatory | nih.govelsevierpure.com |
| 4-carbon chain | Optimal Length | Potent hypolipidemic activity | Hypolipidemic | nih.gov |
| Branched Alkyl Chains | Branching | Detrimental to activity | HIV-1 Integrase Inhibition | arkat-usa.org |
| N-phthaloyl-L-leucine | Branching | Conferred antimicrobial activity | Antimicrobial | researchgate.nettpcj.org |
Stereochemical Influences of the Chiral Center in the 2-Methylhexanoate Moiety on Pharmacological Responses
The presence of a methyl group at the C-2 position of the hexanoate (B1226103) side chain introduces a chiral center into the 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate structure. This means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-1,3-dioxoisoindolin-2-yl 2-methylhexanoate and (S)-1,3-dioxoisoindolin-2-yl 2-methylhexanoate.
Stereochemistry is a fundamental aspect of pharmacology because biological systems, including enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind to a biological target with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.
The synthesis of phthalimide derivatives using chiral starting materials, such as L-amino acids (e.g., L-alanine, L-valine, L-leucine), inherently produces chiral N-substituted phthalimides. researchgate.nettpcj.org Studies involving the cyclization of phthalimides appended with chiral moieties like L-glutamic acid have shown that the reaction can proceed with high diastereoselectivity, underscoring the importance of stereochemistry in determining the final product's three-dimensional structure. nih.gov
Therefore, it is expected that the (R) and (S) enantiomers of this compound would interact differently with chiral biological macromolecules. This differential interaction could lead to variations in binding affinity, efficacy, and metabolic stability, ultimately resulting in distinct pharmacological responses for each stereoisomer.
The following table provides a conceptual illustration of how stereochemistry can impact biological activity, a principle that applies directly to the chiral center in the 2-methylhexanoate moiety.
Table 3: Conceptual Impact of Stereochemistry on Biological Activity
| Compound | Enantiomer | Biological Target Interaction | Expected Pharmacological Response |
|---|---|---|---|
| Chiral Phthalimide Derivative | (R)-enantiomer | High-affinity binding to chiral receptor site | Potent therapeutic activity |
| Chiral Phthalimide Derivative | (S)-enantiomer | Low-affinity or no binding to chiral receptor site | Reduced or no activity |
| Chiral Phthalimide Derivative | (S)-enantiomer | Binding to off-target site | Potential for adverse effects |
Modulation of Lipophilicity and its Effect on Biological System Interactions and Membrane Permeation
Lipophilicity, often quantified by the partition coefficient (LogP), is a crucial physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of a drug candidate. The this compound scaffold is inherently lipophilic due to the presence of the phthalimide ring system and the hydrocarbon-rich 2-methylhexanoate side chain.
The table below presents findings from QSAR studies on related compounds, illustrating the established link between lipophilicity (LogP) and biological activity.
Table 4: Effect of Lipophilicity on the Biological Activity of Phthalimide Analogs
| Compound Series | Lipophilicity (LogP) | Correlation with Biological Activity | Activity Class | Reference |
|---|---|---|---|---|
| Tricyclic Phthalimides | Increased LogP | Increased inhibitory potency | HIV-1 Integrase Inhibition | arkat-usa.org |
| N-Arylphthalimides | Optimized LogP | Enhanced hypolipidemic activity | Hypolipidemic | researchgate.net |
| Phthalimide Analogs | Calculated LogP < 3 | Considered favorable for fragment-based design | Antimalarial | acs.org |
| General Phthalimides | Inherent Lipophilicity | Facilitates crossing of biological membranes | General Pharmacokinetics | japsonline.commdpi.com |
Investigation of Biological Activities and Mechanistic Pathways Relevant to 1,3 Dioxoisoindolin 2 Yl 2 Methylhexanoate
Anti-inflammatory Action: Mechanistic Elucidation (e.g., Tumor Necrosis Factor-alpha (TNF-α) modulation pathways, cyclooxygenase enzyme (COX-1, COX-2) inhibition profiles)
Phthalimide (B116566) derivatives have been a significant focus of anti-inflammatory research, largely inspired by the immunomodulatory effects of thalidomide (B1683933). rsc.org The mechanisms often involve the modulation of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and the cyclooxygenase (COX) enzymes.
Tumor Necrosis Factor-alpha (TNF-α) Modulation: The inhibition of TNF-α, a critical pro-inflammatory cytokine, is a key mechanism for the anti-inflammatory activity of many phthalimide analogues. nih.gov Studies have shown that certain N-acylhydrazone derivatives of phthalimide can significantly impair TNF-α secretion and gene transcription. rsc.org For instance, a hybrid compound designed from thalidomide and an aryl sulfonamide, LASSBio 468, demonstrated potent inhibitory effects on neutrophil recruitment, which was correlated with its ability to reduce TNF-α levels. nih.gov Similarly, other novel phthalimide derivatives have been identified that reduce the production of both TNF-α and another cytokine, IL-1β. rsc.org Bioactive compounds from natural sources have also been shown to reduce the expression of TNF-α as part of their anti-inflammatory action. nih.gov
Cyclooxygenase (COX-1, COX-2) Inhibition: The COX enzymes are central to the synthesis of prostaglandins, which are key players in inflammation. nih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.govsciety.org Research has been directed at developing phthalimide derivatives that act as selective COX-2 inhibitors, which would theoretically provide anti-inflammatory benefits with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.gov
A study involving 30 cyclic imides, including phthalimide derivatives, identified compounds with high selectivity and potent inhibitory action against COX-2. biomedgrid.combohrium.comnih.gov Molecular docking studies revealed that these derivatives can fit into the active site of the COX-2 enzyme in a manner similar to selective inhibitors like celecoxib (B62257). bohrium.comnih.gov One derivative, compound 6a from the study, was found to be a highly potent and extremely selective COX-2 inhibitor, with its methoxy (B1213986) groups inserting deep into a secondary pocket of the enzyme's active site and forming hydrogen bonds with key amino acid residues like His(90) and Arg(513). bohrium.comnih.gov Another study confirmed that a phthalimide derivative had a higher binding energy score with the COX-2 enzyme than celecoxib, indicating strong potential for anti-inflammatory activity. mdpi.com
Table 1: Anti-inflammatory Activity of Select Phthalimide Derivatives
| Compound | Target | Activity/Finding | Source |
|---|---|---|---|
| LASSBio 468 (N-phenyl-phthalimide sulfonamide derivative) | TNF-α | Potent inhibitor of LPS-induced neutrophil recruitment, correlated with inhibition of TNF-α level. | nih.gov |
| Compound 6a (A cyclic imide derivative) | COX-2 | Highly potent (IC50 = 0.18 μM) and selective (SI = 668) inhibitor. Superior anti-inflammatory activity relative to diclofenac. | bohrium.comnih.gov |
| Compound 17c (Phthalimide-benzenesulfonamide hybrid) | COX-2 | Showed the highest in vitro anti-inflammatory activity among tested compounds; docking study confirmed a higher binding energy score (−17.89 kcal/mol) than celecoxib (−17.27 kcal/mol). | mdpi.com |
| N-acylhydrazone 9c | TNF-α, IL-1β | Substantially impaired TNF-α secretion and expression, and reduced IL-1β production. | rsc.org |
Anticancer Research: Cellular and Molecular Mechanisms (e.g., antiangiogenic effects, apoptosis induction pathways, Transforming Growth Factor-beta (TGF-β) pathway inhibition)
The anticancer potential of phthalimide-based compounds has been extensively explored, with research pointing to several cellular and molecular mechanisms of action. biomedgrid.commdpi.com
Antiangiogenic and Apoptotic Effects: Thalidomide and its derivatives have demonstrated an ability to inhibit tumor growth and increase the susceptibility of cancer cells to apoptosis (programmed cell death). nih.gov Some metal complexes of phthalimide derivatives have been shown to reduce tumor volume by inhibiting vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis (the formation of new blood vessels), and by inducing caspase-7, an enzyme crucial for executing apoptosis. researchgate.net Phthalimide-based curcumin (B1669340) derivatives have also been shown to inhibit the growth of prostate cancer cells by altering the expression of genes that control cell proliferation (e.g., Cyclins D1, B1, B2) and apoptosis (e.g., Puma, Noxa, and Bcl-2 family members). nih.gov
Transforming Growth Factor-beta (TGF-β) Pathway Inhibition: The TGF-β signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis in advanced stages. mdpi.comnih.gov Therefore, inhibiting this pathway is a viable therapeutic strategy. The TGF-β type I receptor kinase (ALK5) is a key target for intervention. mdpi.com Computational studies have evaluated N-substituted phthalimide derivatives as potential ALK5 inhibitors. mdpi.com Docking simulations showed that several phthalimide derivatives had promising binding affinities to the ALK5 binding site, with one compound in particular, P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate) , exhibiting a binding energy significantly better than the control drug, suggesting strong potential as a TGF-β pathway inhibitor. mdpi.com
Table 2: Anticancer Mechanisms of Select Phthalimide Derivatives
| Compound/Derivative Class | Target/Mechanism | Cancer Model/Finding | Source |
|---|---|---|---|
| Phthalimide-based curcumin derivative (K3F21) | Apoptosis Induction, Proliferation Inhibition | Inhibits growth of prostate cancer cells (PC3, DU145) by altering expression of cyclins and Bcl-2 family members. | nih.gov |
| Metal complexes of a phthalimide derivative (Complex 9) | Antiangiogenesis, Apoptosis Induction | Reduced tumor volume, inhibited VEGF expression, and induced caspase-7 in mice with Ehrlich ascites carcinoma. | researchgate.net |
| Phthalimide derivative P7 | TGF-β Pathway Inhibition (ALK5) | Computational study showed high binding affinity (−12.28 kcal/mol) to the ALK5 kinase, suggesting potent inhibition. | mdpi.com |
Anticonvulsant Studies: Exploration of Neurological Pathways and Seizure Inhibition Mechanisms (e.g., maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models)
Phthalimide-based compounds have shown significant promise as anticonvulsant agents. biomedgrid.comijsr.netthepharmajournal.com Their activity is often evaluated in standard preclinical models, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (PTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net
The primary mechanism of action for many phthalimide anticonvulsants is believed to be the inhibition of voltage-gated sodium channels, similar to the established antiepileptic drug phenytoin (B1677684). nih.govresearchgate.net By blocking these channels, the compounds can prevent the spread of seizures within the brain. ijsr.net Docking studies have suggested that while phenytoin interacts with one domain of the NaV1.2 sodium channel, phthalimide derivatives may interact with a different domain (II-S6), where the carbonyl oxygen atoms of the phthalimide ring play a crucial role in the drug-receptor interaction. nih.govresearchgate.net
In various studies, synthesized analogues of 2-substituted phthalimides have demonstrated the ability to protect against both MES- and PTZ-induced seizures, with some derivatives showing potency greater than that of phenytoin. nih.govresearchgate.net
Table 3: Anticonvulsant Activity of Select Phthalimide Derivatives
| Compound/Derivative Class | Test Model | Proposed Mechanism | Finding | Source |
|---|---|---|---|---|
| 2-Substituted Phthalimide Analogues (e.g., Compound 3) | MES & PTZ | Sodium Channel (NaV1.2) Blockade | Most potent compound in both models; more active than phenytoin in elevating clonic seizure thresholds. | researchgate.net |
| Fourteen 2-substituted phthalimide analogs | MES & PTZ | Sodium Channel Antagonist | All analogs showed ability to protect against seizures; some were more potent than phenytoin. | nih.gov |
| N-Cyclopentylphthalimide and N-Benzylphthalimide | MES | Not specified | Found to be seizure protective in adult Swiss mice. | ijsr.net |
Antimicrobial and Antifungal Research: Modes of Action against Specific Pathogenic Strains (e.g., Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, Streptococcus pyogenes)
The phthalimide scaffold has been used to develop novel antimicrobial and antifungal agents, showing activity against a range of clinically relevant pathogens. nih.govmdpi.com These efforts are driven by the urgent need for new drugs to combat rising antimicrobial resistance. mdpi.com
Antibacterial Activity: Phthalimide derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria. Studies have reported potent activity for certain derivatives against strains including Staphylococcus aureus (including MRSA), Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.govmdpi.combiomedgrid.comnih.gov For example, one study found a phthalimide derivative, compound 12 , to have remarkable activity against Bacillus subtilis and significant activity against P. aeruginosa. mdpi.com The hydrophobic nature of the phthalimide ring is thought to facilitate passage through bacterial membranes. nih.gov
Antifungal Activity: In addition to antibacterial effects, antifungal properties have also been reported. nih.govnih.gov Phthalimide aryl esters have been evaluated against yeasts like Candida albicans and Candida tropicalis. nih.gov Mechanistic studies on the antifungal action against C. albicans suggest that some compounds may interfere with the integrity of the fungal cell wall or cell membrane by interacting with ergosterol, a key component of the fungal membrane. nih.gov
Table 4: Antimicrobial Activity of Select Phthalimide Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) / Finding | Source |
|---|---|---|---|
| Compound 4c, 4f, 4g, 4h, 4i, 5c, 5d, 5e, 6c | Various bacteria and mycobacteria | Potent activity with MIC range from 0.49 to 31.5 μg/mL. | nih.gov |
| Compound 12 ((ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione) | Bacillus subtilis, Pseudomonas aeruginosa | Activity against B. subtilis was up to 133% compared to ampicillin. Activity against P. aeruginosa was 75% compared to cefotaxime. | mdpi.com |
| Phthalimide aryl ester 3b (R = Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | MIC value of 128 µg/mL against all four strains. | nih.gov |
| N-[triethoxysilylpropyl] phthalimide analogs | S. aureus, A. baumannii, P. aeruginosa, E. coli | Considered effective antimicrobials against all tested strains. | biomedgrid.com |
Antiviral Research: Mechanisms of Viral Replication Inhibition (e.g., HIV-1, HIV-2)
The search for novel antiviral agents has also included the evaluation of phthalimide derivatives, particularly for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). biomedgrid.com Research has explored different mechanisms by which these compounds could interfere with the viral life cycle.
One approach targets the HIV trans-activator protein, Tat, which is essential for viral gene expression and replication. nih.gov A Tat antagonist, Ro 5-3335, which contains a benzodiazepine (B76468) structure but is relevant to the broader search for transcriptional inhibitors, was shown to inhibit gene expression at the level of Tat-mediated trans-activation for both HIV-1 and HIV-2. nih.gov This action effectively reduces the amount of cell-associated viral RNA and antigens in both acute and chronic infections. nih.gov
Other studies have focused on different targets. A prodrug of 2',3'-dideoxy-3'-thiacytidine (3TC), a known reverse transcriptase inhibitor, was shown to be effective against both HIV-1 and HIV-2. nih.gov Although direct phthalimide derivatives were not the primary focus of all antiviral studies found, the general principle of modifying core structures to enhance antiviral activity is well-established, and phthalimides have been noted for their antiviral potential. biomedgrid.comnih.gov A novel synthetic polyketide, compound #7, demonstrated potent inhibition of HIV replication by blocking the accumulation of viral RNAs that encode for structural components of new virions. nih.gov This unique mode of action highlights the potential for discovering new classes of HIV inhibitors. nih.gov
Metabolic Regulation Research: Mechanisms of Hypolipidemic Effects (e.g., modulation of cholesterol, triglyceride, LDL, and HDL levels)
Certain phthalimide derivatives have been identified as having hypolipidemic activity, meaning they can lower elevated levels of lipids in the blood. biomedgrid.comnih.gov This action is primarily focused on the reduction of serum cholesterol and triglycerides. nih.govnih.gov
Studies on N-substituted phthalimide derivatives have demonstrated that the phthalimide moiety itself possesses hypolipidemic properties in rodent models. nih.gov The structure of the substituent attached to the nitrogen atom influences the degree of activity. nih.gov A more detailed investigation into N-phenylphthalimide derivatives identified a potent compound, o-(N-Phthalimido)acetophenone, which significantly lowered both serum cholesterol and triglyceride levels in mice. nih.gov
The proposed mechanism for this lipid-lowering effect appears to be multifaceted, involving both the blockage of the de novo synthesis of lipids and an acceleration of lipid excretion. nih.gov Treatment with these compounds was shown to reduce the cholesterol and triglyceride content within the various lipoprotein fractions of the blood. nih.gov
Table 5: Hypolipidemic Effects of Select Phthalimide Derivatives
| Compound | Effect | Animal Model | Finding | Source |
|---|---|---|---|---|
| o-(N-Phthalimido)acetophenone | Cholesterol and Triglyceride Reduction | Mice | Lowered serum cholesterol by 57% and triglycerides by 44%. | nih.gov |
| 1-N-Phthalimidobutan-3-one | General Hypolipidemic Action | Rodents | Demonstrated a dose-dependent hypolipidemic effect. | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Cholinesterase, Protein Tyrosine Phosphatases, Pig Liver Esterase)
Beyond the inflammatory and cancer-related enzymes, phthalimide derivatives have been investigated as inhibitors of other important enzyme families.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and epilepsy. nih.govnih.gov A series of phthalimide-capped benzenesulfonamides were evaluated for their inhibitory activity against human CA isoforms (hCA I and hCA II). nih.gov One compound demonstrated potent, nanomolar-level inhibition of both hCA I and hCA II, proving to be significantly more potent than the standard inhibitor acetazolamide (B1664987). nih.gov Another study on phthalimide-hydantoin hybrids found moderate inhibitory effects against other isoforms, including hCA VI, VII, and IX. nih.gov
Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. tandfonline.com A large-scale screening of 480 phthalimide derivatives revealed that a significant percentage (over 57%) were potent inhibitors of the CYP2C19 and CYP2C9 isoforms. tandfonline.com This suggests that the phthalimide scaffold can interact strongly with these metabolic enzymes, a critical consideration in drug development. tandfonline.com
Other Enzymes: The phthalimide scaffold has also been incorporated into molecules designed to inhibit other enzymes. For example, N-phenyl phthalimide derivatives have been designed with inhibitory activity against the Plasmodium falciparum cytochrome bc1 complex, a target for antimalarial drugs. acs.org While cholinesterase inhibition has been noted as a potential activity for N-substituted phthalimide derivatives, detailed mechanistic studies were not prominent in the reviewed literature. researchgate.net Information regarding the inhibition of Monoamine Oxidase, Protein Tyrosine Phosphatases, or Pig Liver Esterase by 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate or closely related analogs was not available in the searched results.
Table 6: Inhibition of Various Enzymes by Phthalimide Derivatives
| Enzyme Target | Derivative Class | Finding | Source |
|---|---|---|---|
| Carbonic Anhydrase (hCA I & II) | Phthalimide-capped benzenesulfonamides | Compound 1 was a potent inhibitor, 10x more potent than acetazolamide against hCA I and 6x more potent against hCA II. | nih.gov |
| Cytochrome P450 (CYP2C9 & CYP2C19) | General Phthalimide Derivatives | Over 57% of 480 tested derivatives inhibited both enzymes by more than 50%. | tandfonline.com |
| Cytochrome bc1 complex | N-phenyl phthalimide derivatives | Compound 10 inhibited P. falciparum cytochrome bc1, showing potential as an antimalarial agent. | acs.org |
Antioxidant Mechanisms: Free Radical Scavenging and Oxidative Stress Mitigation Pathways
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated during normal metabolic processes and can cause significant damage to cells, leading to oxidative stress, which is implicated in numerous diseases. researchgate.netmdpi.com The capacity of chemical compounds to counteract these damaging species is a key area of research. The antioxidant potential of compounds containing the 1,3-dioxoisoindoline moiety has been a subject of scientific inquiry.
The primary antioxidant mechanisms involve the neutralization of free radicals through processes known as radical scavenging. semanticscholar.org Antioxidants can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the damaging chain reaction. researchgate.netsemanticscholar.org The effectiveness of an antioxidant is often measured by its ability to scavenge well-known radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or its performance in assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. mdpi.comnih.gov
Research into analogues, specifically 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) derivatives, has shed light on the potential of the 1,3-dioxoisoindoline structure in conferring antioxidant activity. Studies have shown that certain substitutions on the aryl ring of these urea analogs can lead to significant free radical scavenging capabilities. nih.gov For instance, the presence of methoxy groups at the 2- and 4-positions of the N-phenyl ring in these analogs resulted in notable antioxidant activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the molecule's ability to act as an antioxidant.
The mitigation of oxidative stress is not solely dependent on direct radical scavenging. It also involves the upregulation of the body's own antioxidant defense systems. tubitak.gov.tr These enzymatic systems include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which work in concert to detoxify harmful reactive species. semanticscholar.orgtubitak.gov.tr While direct research on this compound is limited, the study of its structural relatives provides a basis for understanding its potential pathways.
Table 1: Antioxidant Activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Compound | Substituent on N-phenyl ring | IC50 (µM) for DPPH Scavenging |
|---|---|---|
| 7d | 4-Methoxy | 16.05 ± 0.15 |
| 7f | 2-Methoxy | 15.99 ± 0.10 |
Data sourced from a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrating their antioxidant potential. nih.gov
Platelet Aggregation Modulation Research: Molecular Mechanisms of ADP and NO Prevalence
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. Adenosine diphosphate (B83284) (ADP) is a key agonist that, upon release from dense granules of activated platelets, binds to P2Y1 and P2Y12 receptors, initiating a cascade of events leading to platelet activation and aggregation. nih.gov This process includes shape change, generation of the potent platelet agonist thromboxane (B8750289) A2 (TxA2), and ultimately, the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet cross-linking. nih.govmdpi.com
Conversely, nitric oxide (NO) is a potent inhibitor of platelet aggregation. nih.gov NO, produced by nitric oxide synthase (NOS) within platelets, stimulates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G, which in turn phosphorylates several proteins that inhibit platelet activation pathways, such as reducing intracellular calcium mobilization and inhibiting the conformational activation of glycoprotein IIb/IIIa. researchgate.net
While direct studies on this compound are not prevalent, its structural components suggest a potential to interact with these pathways. The isoindoline (B1297411) core is a feature in molecules investigated for various biological activities, and its influence on the enzymatic systems governing ADP and NO signaling warrants further investigation.
Table 2: Key Molecular Players in Platelet Aggregation
| Molecule | Role in Platelet Aggregation | Primary Mechanism |
|---|---|---|
| ADP | Agonist (Promotes Aggregation) | Binds to P2Y1/P2Y12 receptors, leading to Ca2+ mobilization and TxA2 generation. nih.gov |
| TxA2 | Agonist (Promotes Aggregation) | Amplifies platelet activation signal. nih.govmdpi.com |
| NO | Antagonist (Inhibits Aggregation) | Activates guanylate cyclase, increasing cGMP and inhibiting platelet activation pathways. nih.govresearchgate.net |
| Glycoprotein IIb/IIIa | Effector | Final common pathway for aggregation, binds fibrinogen to cross-link platelets. mdpi.com |
Receptor Agonist/Antagonist Studies (e.g., Natriuretic Peptide Receptor-B (NPR-B) agonism)
Natriuretic Peptide Receptor-B (NPR-B), also known as guanylyl cyclase-B, is a single-pass transmembrane receptor with intrinsic guanylate cyclase activity. Its primary endogenous ligand is C-type natriuretic peptide (CNP). nih.gov The binding of CNP to the extracellular domain of NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. This signaling pathway is a crucial regulator of endochondral bone growth. nih.gov
Mutations in the NPR2 gene, which encodes for NPR-B, can lead to significant growth disorders. Homozygous loss-of-function mutations are associated with acromesomelic dysplasia, a severe form of dwarfism, while heterozygous mutations have been identified as a cause of idiopathic short stature (ISS). nih.gov In vitro studies have confirmed that mutations in NPR-B can lead to a failure to produce cGMP in response to CNP stimulation, sometimes exerting a dominant-negative effect when co-expressed with the wild-type receptor. nih.gov
Consequently, the CNP/NPR-B pathway has emerged as a therapeutic target for conditions related to growth failure. nih.gov Research has focused on developing CNP analogs with improved pharmacokinetic properties to stimulate skeletal growth. nih.gov
Currently, there is a lack of published research directly linking this compound to agonist or antagonist activity at the Natriuretic Peptide Receptor-B. The investigation of small molecules that can modulate NPR-B activity is an area of interest in drug discovery, but to date, the scientific literature has not established an interaction between this specific compound and the NPR-B receptor. Future screening studies would be necessary to determine if this compound or its derivatives have any affinity for or modulatory effect on NPR-B.
Derivatization and Scaffold Hybridization for Enhanced Research Utility
Synthesis of Functionalized Analogs of 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate
The synthesis of functionalized analogs of the 1,3-dioxoisoindoline core is a well-established area of chemical research, allowing for the systematic modification of the molecule's properties. These synthetic routes typically begin with readily available precursors like phthalic anhydride (B1165640) or N-hydroxyphthalimide (NHPI).
One common approach involves the reaction of phthalic anhydride with various amino acids or amines to generate a diverse library of N-substituted phthalimides. nih.gov For example, a multi-step synthesis has been reported for 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, which starts with the fusion of phthalic anhydride and urea to form phthalimide (B116566), followed by further reactions to build the final urea structure. nih.gov
Another powerful strategy utilizes N-hydroxyphthalimide (NHP) esters, which are derived from carboxylic acids. ustc.edu.cn These esters serve as versatile precursors for generating alkyl radicals, which can then participate in cross-coupling reactions. nih.govorganic-chemistry.org A notable method allows for the decarboxylative coupling of alkyl NHP esters with aryl iodides using a nickel catalyst, without the need for light or a photocatalyst. nih.govorganic-chemistry.org This reaction enables the formation of new carbon-carbon bonds, providing a pathway to analogs with modified alkyl or aryl side chains. organic-chemistry.org
Furthermore, direct functionalization methods have been developed. A metal-free, cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones can produce N-alkoxyphthalimide derivatives under mild conditions. nih.gov This approach is valued for its operational simplicity and the use of easily accessible starting materials. nih.gov These synthetic methodologies demonstrate the high degree of flexibility in creating a wide range of functionalized analogs based on the 1,3-dioxoisoindoline scaffold.
Table 1: Selected Synthetic Strategies for 1,3-Dioxoisoindoline Analogs
| Precursor(s) | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Phthalic Anhydride, Urea, Substituted Anilines | Fusion, Multi-step reaction | 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | nih.gov |
| N-Hydroxyphthalimide (NHPI) Esters, Aryl Iodides | Nickel catalyst, Zinc (reductant) | Alkylated/Arylated Phthalimides | nih.govorganic-chemistry.org |
| N-Hydroxyphthalimide (NHPI), Aryl Ketones | Phenyliodine diacetate (PIDA) | N-Alkoxyphthalimides | nih.gov |
| Phthalic Anhydride, p-Amino Acetophenone (B1666503), Aromatic Amines | Multi-step condensation | Phthalimide-Schiff Base Hybrids | anjs.edu.iq |
Conjugation with Other Pharmacophoric Groups to Develop Hybrid Structures (e.g., furoxan, thiazole (B1198619), Schiff bases)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create compounds with novel or enhanced activities. The 1,3-dioxoisoindoline scaffold is an ideal candidate for such hybridization.
Furoxan Hybrids: Phthalimide derivatives have been successfully conjugated with furoxan (1,2,5-oxadiazole 2-oxide) moieties. ucl.ac.uknih.gov Furoxans are well-known as nitric oxide (NO) donors. nih.govnih.gov Researchers have designed and synthesized hybrid compounds containing both phthalimide and furoxanyl (B1587844) subunits, demonstrating that these molecules can effectively release NO. nih.gov This strategy aims to combine the properties of the phthalimide core with the biological effects of nitric oxide.
Thiazole Hybrids: The thiazole ring is another important heterocyclic scaffold found in many pharmacologically active compounds. ucl.ac.uknih.gov The conjugation of phthalimide and thiazole has been explored to develop new chemical entities. ucl.ac.ukresearchgate.net For instance, novel phthalimide-thiazole conjugates have been synthesized and studied for their potential applications. ucl.ac.uk These syntheses often involve building the thiazole ring onto a phthalimide-containing precursor or coupling the two pre-formed heterocyclic systems. researchgate.net
Schiff Base Hybrids: Schiff bases, which contain an azomethine (-C=N-) group, are valuable intermediates and pharmacophores. ijrpc.comresearchgate.net Numerous synthetic strategies have been developed to link the phthalimide scaffold with various Schiff bases. ijrpc.comemarefa.net A common method involves a multi-step process where phthalic anhydride is first converted to a phthalimide derivative bearing a reactive group, such as an aldehyde or an amine. anjs.edu.iq For example, 4-phthalimidyl acetophenone can be prepared and then condensed with different primary aromatic amines to yield the final Schiff base hybrids. anjs.edu.iq Alternatively, N-aminophthalimides can be synthesized from phthalimides and hydrazine (B178648) hydrate (B1144303), which then react with various aldehydes to form the desired Schiff bases. researchgate.net These methods allow for the creation of a diverse library of hybrid structures. anjs.edu.iqijrpc.comresearchgate.net
Integration into Polymeric Scaffolds for Drug Delivery System Research (e.g., PEGylation)
To improve the research utility of compounds like this compound, they can be integrated into polymeric scaffolds. This approach is central to the development of advanced drug delivery systems, aiming to control the release and improve the pharmacokinetic profile of a therapeutic agent. nih.gov
PEGylation: PEGylation is a well-established technique that involves the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. researchgate.netnih.gov PEG is a non-toxic, hydrophilic polymer, and its conjugation to a therapeutic agent can increase water solubility, extend circulation half-life, and reduce immunogenicity. nih.govyoutube.com PEGylation strategies are typically divided into first and second generations. First-generation methods often involve the non-specific attachment of linear PEG chains, while second-generation techniques allow for site-specific conjugation and may use branched PEG chains for improved properties. youtube.com A molecule like a functionalized analog of this compound could be PEGylated by targeting a suitable functional group (e.g., a hydroxyl, amino, or carboxylic acid group) introduced during its synthesis.
Other Polymeric Scaffolds: Beyond PEGylation, a wide variety of other polymers are used to create drug delivery systems. These can be categorized based on their release mechanism, such as diffusion-controlled, solvent-activated, or chemically controlled systems. nih.govyoutube.com
Monolithic Devices: The compound can be uniformly dispersed or dissolved within a polymer matrix. The release of the compound is then controlled by its diffusion through this matrix. youtube.com
Polymer Micelles: Amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles, which have a hydrophobic core and a hydrophilic shell. nih.gov A hydrophobic compound could be encapsulated within the core, improving its solubility and stability. pH-sensitive micelles can be engineered to release their cargo in specific environments, such as the acidic microenvironment of a tumor. nih.gov
Hydrogels: These are three-dimensional networks of crosslinked polymers that can absorb large amounts of water. nih.gov A compound can be loaded into the hydrogel and released as the gel swells or degrades.
Commonly used polymers for these scaffolds include poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(ε-caprolactone) (PCL), and various hydrogels like poly(N-isopropylacrylamide). nih.govyoutube.com The choice of polymer and scaffold architecture allows for fine-tuning the release kinetics and targeting capabilities of the delivery system. nih.gov
Advanced Research Methodologies and Techniques
Cell-Based Assays for Mechanistic Investigations (in vitro studies on relevant cell lines)
In vitro studies using relevant cell lines are fundamental for investigating the biological mechanisms of action of phthalimide (B116566) derivatives. mdpi.comresearchgate.net These assays allow for the assessment of a compound's effects on cellular processes, providing insights into its potential as a therapeutic agent. For instance, various phthalimide analogs have been evaluated for their antiproliferative, antimicrobial, antioxidant, and anti-inflammatory properties through cell-based assays. mdpi.comredalyc.org
Commonly employed techniques include cytotoxicity and proliferation assays, which measure the extent to which a compound inhibits cell growth or induces cell death in cancer cell lines. The MTT assay is a standard colorimetric assay used for this purpose, where the reduction of tetrazolium salts to formazan by metabolically active cells is quantified. redalyc.org Studies on phthalimide derivatives have utilized a range of cancer cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer), to evaluate their potential anticancer activities. redalyc.org
Furthermore, to understand the mechanism behind observed activities, researchers may investigate a compound's ability to damage DNA, induce apoptosis, or inhibit specific enzymes. researchgate.net For example, some N-substituted phthalimide-carboxylic acid hybrids have been studied for their inhibitory effects on enzymes like aldose reductase, which is implicated in diabetic complications and certain cancers. nih.gov The safety profile of these compounds is often initially assessed using non-cancerous cell lines, such as L929 fibroblasts. nih.gov
Below is a representative table illustrating the type of data generated from in vitro cytotoxicity assays for hypothetical phthalimide derivatives against various cell lines.
| Compound ID | Cell Line | Assay Type | Endpoint | Result |
| Derivative A | A549 (Lung Carcinoma) | MTT | IC₅₀ | > 160 µM |
| Derivative B | Hep3B (Hepatocellular Carcinoma) | MTT | IC₅₀ | > 160 µM |
| Derivative C | L929 (Fibroblast) | MTT | Toxicity | None Observed |
| Derivative D | HeLa (Cervical Cancer) | Proliferation Assay | % Inhibition | 31.91% |
| Derivative E | 4T1 (Breast Cancer) | Proliferation Assay | % Cell Viability | 40.97% |
This table is illustrative and based on data for analogous N-substituted phthalimide compounds. redalyc.orgnih.gov
Electrochemical Studies for Redox Properties and Electron Transfer Mechanisms (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are crucial for characterizing the redox properties of N-substituted phthalimides and their derivatives. These studies provide valuable information about the electron transfer mechanisms that are central to their reactivity, especially for N-(acyloxy)phthalimides which can serve as redox-active esters (RAEs). tcichemicals.com The reduction potential of these esters can be fine-tuned by altering the substituents on the phthalimide ring.
Cyclic voltammetry experiments measure the current response of a compound to a cycling potential sweep. For phthalimide derivatives, this can reveal the potentials at which they are reduced or oxidized. The electrochemical reduction of the phthalimide moiety can initiate a single electron transfer (SET) process, leading to the formation of radical anions. acs.orgresearchgate.net This process is fundamental to their application in various synthetic transformations. acs.org
For example, studies on N-hydroxyphthalimide (NHPI) esters have shown that they can be activated towards SET. The reduction potential of a model NHPI ester was observed to shift from –1.79 V to –1.51 V (vs SCE in MeCN) when a Lewis acid was present, indicating that the Lewis acid facilitates the reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the ester. nih.gov This ability to modulate redox properties is key to their use in generating radicals under thermal, photochemical, or electrochemical conditions. acs.org
The following table provides representative reduction potential data for various N-hydroxyphthalimide derivatives, illustrating the effect of substituents on their electrochemical properties.
| Compound | Reduction Potential (Ered vs SCE) |
| N-Hydroxy-4-nitrophthalimide | Lower Reduction Potential |
| N-Hydroxyphthalimide | Baseline |
| 4-Methyl-N-hydroxyphthalimide | Higher Reduction Potential |
| 4-Methoxy-N-hydroxyphthalimide | Higher Reduction Potential |
| N-Hydroxytetrachlorophthalimide | Lower Reduction Potential |
This table is illustrative and based on the principle that electron-withdrawing groups lower the reduction potential, while electron-donating groups increase it, as described for analogous compounds. tcichemicals.com
Photoirradiation Techniques in Chemical Biology Research and Synthesis
Photoirradiation techniques are powerful tools for initiating chemical reactions and are particularly relevant to the study and application of N-(acyloxy)phthalimides. These compounds can function as precursors to alkyl and nitrogen-centered radicals upon exposure to light, often in the presence of a photocatalyst. bohrium.comnih.govnih.gov This photoinduced generation of radicals opens up a wide range of synthetic possibilities. acs.orgbohrium.com
The process typically involves a single electron transfer (SET) to the N-(acyloxy)phthalimide, which can be facilitated by a photocatalyst excited by visible light. rsc.org This leads to the fragmentation of the ester and the formation of a carbon-centered radical and a phthalimidyl radical. nih.gov These reactive intermediates can then participate in various synthetic transformations, such as C-C and C-heteroatom bond formations. acs.org
A notable application of this methodology is the photoredox-catalyzed decarboxylative cross-coupling reactions. For instance, N-hydroxyphthalimide esters have been used for the stereoselective β-C(sp²)-H alkylation of enamides. nih.gov Another significant application is the C–H amination of arenes and heteroarenes at room temperature using visible light, which avoids the need for harsh conditions or expensive oxidants. nih.govacs.org The reaction is proposed to proceed through a catalytic cycle involving the photoexcitation of a photocatalyst (e.g., Ir(ppy)₃), SET to the N-acyloxyphthalimide, generation of a phthalimidyl radical, addition of this radical to the arene, and subsequent oxidation to regenerate the photocatalyst. nih.gov
These photoirradiation techniques have been applied to the synthesis of complex molecules, including 3,3-dialkyl substituted oxindoles through tandem radical cyclization reactions. rsc.org The operational simplicity and broad substrate scope make these methods highly valuable in modern organic synthesis and chemical biology. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3-Dioxoisoindolin-2-yl esters, and how are reaction conditions optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, phthalimide derivatives are reacted with activated esters (e.g., 2-methylhexanoyl chloride) in the presence of a base like triethylamine. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature (room temperature to reflux). Purity is confirmed by chromatographic techniques (TLC, column chromatography) and spectroscopic methods (¹H/¹³C NMR) .
Q. How is the purity and structural integrity of 1,3-Dioxoisoindolin-2-yl derivatives validated experimentally?
- Methodological Answer: Structural validation combines single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation of molecular geometry and intermolecular interactions. High-resolution mass spectrometry (HRMS) verifies molecular weight, while FT-IR confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. What spectroscopic techniques are most effective for characterizing 1,3-Dioxoisoindolin-2-yl derivatives?
- Methodological Answer: ¹H and ¹³C NMR are critical for identifying proton environments and carbon frameworks, with characteristic deshielding of phthalimide carbonyl carbons (~165–170 ppm). UV-Vis spectroscopy detects π→π* transitions in the aromatic moiety. SCXRD provides definitive bond lengths and angles, while powder XRD ensures phase purity .
Advanced Research Questions
Q. How can SHELX software be optimized for refining the crystal structure of 1,3-Dioxoisoindolin-2-yl derivatives?
- Methodological Answer: SHELXL refinement requires careful parameterization of anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Hydrogen atoms are placed geometrically or via riding models. High-resolution data (Rint < 0.05) and iterative cycles using SHELXPRO or OLEX2 improve convergence. Twinning and disorder are addressed using TWIN/BASF commands and PART instructions, respectively .
Q. What strategies resolve contradictions in reported hydrogen-bonding patterns for 1,3-Dioxoisoindolin-2-yl derivatives?
- Methodological Answer: Graph-set analysis (as per Etter’s formalism) systematically categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings). Discrepancies arise from polymorphism or solvent inclusion; thus, controlled crystallization (slow evaporation vs. diffusion) and Hirshfeld surface analysis (CrystalExplorer) clarify packing variations. Computational tools (Mercury, PLATON) validate intermolecular interactions .
Q. How are data contradictions in synthetic yields addressed for scaled-up preparations of 1,3-Dioxoisoindolin-2-yl esters?
- Methodological Answer: Reproducibility issues are mitigated by rigorous control of moisture (Schlenk techniques), reagent purity (Karl Fischer titration), and reaction monitoring (in situ FT-IR). Design of Experiments (DoE) methodologies identify critical variables (e.g., catalyst loading, solvent ratio). Statistical tools (ANOVA) analyze batch-to-batch variability .
Q. What pharmacological screening methodologies are employed for 1,3-Dioxoisoindolin-2-yl derivatives?
- Methodological Answer: Derivatives are screened for bioactivity (e.g., anticonvulsant or antimicrobial effects) via in vivo models (e.g., maximal electroshock in mice) and in vitro assays (MIC against bacterial strains). Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate structural features (e.g., alkyl chain length) with target binding (e.g., GABA receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
